Methyl 3-hydroxycyclopentanecarboxylate

Chiral Pool Synthesis Asymmetric Synthesis Pharmaceutical Intermediates

Methyl 3-hydroxycyclopentanecarboxylate (CAS 32811-76-0) is a cyclopentane-based hydroxyester with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. It is commercially available as a mixture of stereoisomers, typically at 95–97% purity , and serves as a versatile small-molecule scaffold and synthetic intermediate.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 32811-76-0
Cat. No. B3125659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxycyclopentanecarboxylate
CAS32811-76-0
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(C1)O
InChIInChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3
InChIKeyASZRODBLMORHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-hydroxycyclopentanecarboxylate (CAS 32811-76-0): Properties and Procurement-Ready Profile


Methyl 3-hydroxycyclopentanecarboxylate (CAS 32811-76-0) is a cyclopentane-based hydroxyester with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol [1]. It is commercially available as a mixture of stereoisomers, typically at 95–97% purity , and serves as a versatile small-molecule scaffold and synthetic intermediate . Its structure incorporates a secondary alcohol and a methyl ester on a five-membered ring, providing dual reactive handles for downstream functionalization .

Why Methyl 3-hydroxycyclopentanecarboxylate (CAS 32811-76-0) Cannot Be Generically Substituted: Key Differentiators


The selection of methyl 3-hydroxycyclopentanecarboxylate over its apparent analogs is not a matter of interchangeability but of functional and stereochemical precision. While the cyclopentane hydroxyester scaffold is common, the specific substitution pattern—a 3-hydroxy group on a cyclopentane ring bearing a methyl ester—creates a unique stereochemical and physicochemical profile. The commercially supplied compound is a mixture of stereoisomers , yet its derivative forms exist as defined enantiomers (e.g., (1R,3R), (1S,3R), (1R,3S)) with distinct CAS numbers and applications . Substituting one stereoisomer for another, or using an analog like the ethyl ester, introduces significant differences in logP, hydrogen-bonding capacity, and downstream biological or catalytic compatibility , directly impacting synthetic yield, purity, and procurement outcomes. The evidence below quantifies these differences to guide precise scientific selection.

Quantitative Evidence Guide for Methyl 3-hydroxycyclopentanecarboxylate (CAS 32811-76-0): Head-to-Head and Cross-Study Comparisons


Stereochemical Versatility: Racemic Mixture as a Common Precursor to Four Defined Enantiomers

The compound commercially available under CAS 32811-76-0 is a mixture of stereoisomers (cis and trans). This racemic or diastereomeric mixture serves as a common precursor, from which at least four distinct, chirally defined intermediates can be derived: (1R,3R) [CAS 1124175-25-2], (1S,3S) [CAS 174292-58-1], (1R,3S) [CAS 174292-59-2], and (1S,3R) [CAS 1292307-06-2] . In contrast, purchasing a specific stereoisomer directly may lock a project into a single chiral pathway, potentially incurring higher costs or limiting synthetic flexibility .

Chiral Pool Synthesis Asymmetric Synthesis Pharmaceutical Intermediates

Enhanced Lipophilicity of Methyl Ester vs. Free Carboxylic Acid for Cellular Permeability

The methyl ester (target compound) exhibits a predicted LogP value of +0.32 , a marked increase in lipophilicity compared to its corresponding free acid, 3-hydroxycyclopentanecarboxylic acid (CAS 101080-22-2), which has a predicted LogP of -0.38 . This difference is critical in drug discovery, where a LogP in the range of 0–3 is often desirable for balancing solubility and passive membrane permeability.

ADME Drug Discovery Lipophilicity

Differential Reactivity: Influence of Hydroxyl Group on Ester Hydrolysis Rate

The presence of the 3-hydroxy group in the target compound is expected to influence the rate of ester hydrolysis via neighboring group participation, a phenomenon well-documented for structurally related hydroxyesters. For the closely related ethyl cis-2-hydroxycyclopentanecarboxylate, the rate of alkaline hydrolysis is accelerated by a factor of 1.8 to 11 compared to the unsubstituted ethyl cyclopentanecarboxylate [1]. By class-level inference, the 3-hydroxy substituent in methyl 3-hydroxycyclopentanecarboxylate is predicted to confer a similar rate enhancement relative to methyl cyclopentanecarboxylate (CAS 4630-82-4) .

Reaction Kinetics Prodrug Design Ester Hydrolysis

Optimized Synthetic Yield: A Standardized Protocol for 78% Isolated Yield

A reproducible synthetic procedure for methyl 3-hydroxycyclopentanecarboxylate is documented in a patent application, providing a reliable benchmark for procurement and scale-up. The reduction of 3-oxo-cyclopentanecarboxylic acid methyl ester with NaBH4 in methanol at 0 °C for 30 minutes yields the title compound as a mixture of cis and trans isomers with an isolated yield of 78% after purification . This protocol offers a quantitative baseline against which alternative synthetic routes or in-house modifications can be benchmarked.

Process Chemistry Synthetic Methodology Yield Optimization

Procurement-Driven Application Scenarios for Methyl 3-hydroxycyclopentanecarboxylate (CAS 32811-76-0)


Chiral Pool Precursor for Asymmetric Synthesis

Leverage the compound's status as a stereoisomeric mixture (CAS 32811-76-0) to access multiple chirally defined building blocks. A single procurement can support the synthesis of several distinct enantiomers (e.g., (1R,3R), (1S,3S), (1R,3S), (1S,3R)) via chiral resolution, offering significant cost and time savings in exploratory medicinal chemistry or catalyst development programs. This approach avoids the higher cost and longer lead times often associated with purchasing each stereoisomer individually .

Synthesis of Cell-Permeable Probes and Prodrugs

The compound's predicted LogP of 0.32, a +0.70 increase over the corresponding free acid , positions it as an ideal candidate for designing cell-permeable probes or ester prodrugs. This enhanced lipophilicity is critical for in vitro cellular assays where passive diffusion across the lipid bilayer is required, providing a quantitative advantage over using the more polar free acid.

Controlled Release via Tunable Ester Hydrolysis

The presence of the 3-hydroxy group is predicted to accelerate ester hydrolysis relative to unsubstituted cyclopentane esters, as inferred from studies on analogous compounds [1]. This property can be exploited in the design of molecules requiring a controlled release profile, where a faster or more predictable conversion to the active carboxylic acid is desirable under physiological or specific experimental conditions.

Scalable Intermediate Production for Pharmaceutical Synthesis

The well-documented synthetic procedure with a reported 78% yield from the corresponding 3-oxo ester provides a robust starting point for process chemists. This reliable, high-yielding protocol supports the compound's use as a scalable intermediate in the synthesis of more complex pharmaceutical agents, including flavone derivatives for hepatitis B treatment and inhibitors of Rho/MRTF/SRF-mediated gene transcription .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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